molecular formula C9H11BrN2O2 B2792190 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid CAS No. 1781693-09-1

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid

Cat. No.: B2792190
CAS No.: 1781693-09-1
M. Wt: 259.103
InChI Key: JTHWHWCHRFODNW-UHFFFAOYSA-N
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Description

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a bromine atom attached to an imidazo[1,5-a]pyridine ring system, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, followed by the introduction of the acetic acid group through a carboxylation reaction. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce de-brominated compounds.

Scientific Research Applications

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,5-a]pyridine ring system play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the acetic acid moiety.

    2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid: Another related compound with a different substitution pattern.

Uniqueness

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid group, which confer distinct chemical and biological properties

Biological Activity

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine substituent on a tetrahydroimidazo[1,5-a]pyridine ring system, which contributes to its distinct chemical properties. The molecular formula is C9H10BrN3O2C_9H_{10}BrN_3O_2, and it features an acetic acid moiety that may influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, brominated derivatives have shown enhanced activity against various bacterial strains due to their ability to form halogen bonds, which can stabilize interactions with biological targets .

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds derived from tetrahydroimidazo[1,5-a]pyridine have demonstrated the ability to inhibit cell proliferation and promote cell cycle arrest in various tumor models .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of similar compounds in inhibiting tumor growth in vivo revealed that derivatives of tetrahydroimidazo[1,5-a]pyridine significantly reduced tumor size in mouse models. The study reported a dose-dependent response where higher concentrations led to greater reductions in tumor volume. The mechanism was linked to the compound's ability to modulate apoptotic pathways and inhibit angiogenesis .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of brominated imidazopyridines. The results indicated that these compounds exhibited potent activity against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness and found that the presence of the bromine atom enhanced binding affinity to bacterial targets compared to non-brominated analogs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntiviralPotential inhibition of viral replication

Properties

IUPAC Name

2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-9-11-5-7-3-6(4-8(13)14)1-2-12(7)9/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHWHWCHRFODNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2Br)CC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781693-09-1
Record name 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
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